5-Difluoromethoxy-6-fluoronicotinic acid
Description
Nomenclature and Chemical Identification
5-Difluoromethoxy-6-fluoronicotinic acid (CAS: 1804420-50-5) is a fluorinated derivative of nicotinic acid with the systematic IUPAC name 6-(difluoromethoxy)-5-fluoropyridine-3-carboxylic acid . Its molecular formula is C₇H₄F₃NO₃ , and it has a molecular weight of 207.11 g/mol . The compound features a pyridine ring substituted with a carboxylic acid group at position 3, a fluorine atom at position 5, and a difluoromethoxy group at position 6 (Figure 1).
Structural and Spectral Characteristics
- SMILES Notation :
O=C(O)C1=CN=C(F)C(OC(F)F)=C1 - InChI Key :
NYHBFKQNLVCSOR-UHFFFAOYSA-N - X-ray Crystallography : While crystallographic data for this specific compound is limited, analogous fluorinated nicotinic acid derivatives exhibit planar pyridine rings with substituents influencing electronic distribution.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight (g/mol) | 207.11 | |
| CAS Number | 1804420-50-5 | |
| Melting Point | Not reported | - |
Historical Development in Fluorinated Nicotinic Acid Derivatives Research
The exploration of fluorinated nicotinic acid derivatives began in the mid-20th century, driven by the need to enhance the pharmacokinetic and electronic properties of pyridine-based compounds. Early work focused on 5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinic acid , which served as precursors for agrochemicals and pharmaceuticals.
Key Milestones:
- 1950s–1980s : Initial synthesis routes for fluorinated pyridines relied on harsh conditions, such as potassium permanganate oxidation of methylpyridines, yielding low efficiencies.
- 1990s–2000s : Advances in Grignard exchange and catalytic fluorination enabled selective substitutions, as seen in the synthesis of 6-fluoronicotinic acid via 2,5-dibromopyridine intermediates.
- 2010s–Present : The rise of difluoromethoxy groups (-OCF₂H) as bioisosteres for methoxy (-OCH₃) or hydroxyl (-OH) groups spurred interest in compounds like this compound. For example, 2-(difluoromethoxy)-5-nitropyridine demonstrated utility in palladium-catalyzed fluoro-carbonylation reactions, highlighting the versatility of difluoromethoxy-substituted pyridines.
Table 2: Evolution of Fluorinated Nicotinic Acid Synthesis
The development of this compound exemplifies modern trends in fluorination chemistry, emphasizing atom economy and regioselectivity. Its synthesis typically involves:
- Grignard Exchange : 2,5-dibromopyridine reacts with isopropyl magnesium chloride to form a metallated intermediate.
- Electrophilic Trapping : Difluoromethylation using reagents like Chen’s reagent (2,2-difluoro-2-(fluorosulfonyl)acetic acid).
- Hydrolysis : Acid- or base-mediated cleavage of esters to carboxylic acids.
This compound’s structural complexity and fluorine content make it valuable in medicinal chemistry, particularly for modifying drug solubility and metabolic stability. For instance, fluorinated nicotinic acid derivatives have been investigated as GPR109a receptor agonists for dyslipidemia treatment, though early analogs faced challenges with flushing side effects.
Properties
IUPAC Name |
5-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)1-3(2-11-5)6(12)13/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHNCOVPBQGIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-6-fluoronicotinic acid typically involves the introduction of fluorine atoms into the nicotinic acid structure. One common method includes:
Starting Material: Nicotinic acid.
Methoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Reactors: For controlled addition of reagents and temperature management.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-6-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.
Reduction Products: Reduced forms, often with altered functional groups or hydrogenated rings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
5-Difluoromethoxy-6-fluoronicotinic acid has been investigated for its potential as an anticancer agent. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can enhance the bioavailability of drugs. A study highlighted that fluorinated derivatives exhibit improved activity against various cancer cell lines due to their ability to interact favorably with biological targets .
1.2 Enzyme Inhibition
This compound has shown promise as a selective inhibitor of certain enzymes involved in cancer progression. The introduction of fluorine atoms can alter the binding affinity of the compound to target proteins, potentially leading to more effective therapeutic agents. For instance, fluorinated nicotinic acids have been explored for their inhibitory effects on kinases associated with cancer .
1.3 Neuroprotective Effects
Research suggests that derivatives of fluorinated nicotinic acids may possess neuroprotective properties. The modulation of nicotinic acetylcholine receptors by these compounds could offer therapeutic strategies for neurodegenerative diseases .
Agrochemical Applications
2.1 Herbicides and Insecticides
The incorporation of fluorine into agrochemical structures often enhances their biological activity. This compound could be utilized in the development of new herbicides or insecticides, as fluorinated compounds tend to exhibit increased potency and selectivity against pests while minimizing off-target effects .
2.2 Plant Growth Regulators
Fluorinated compounds are also being explored as plant growth regulators due to their ability to influence hormonal pathways in plants. This application could lead to more efficient agricultural practices and improved crop yields .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that introduce the difluoromethoxy and fluorine substituents onto a nicotinic acid scaffold. The synthetic pathways often leverage advanced techniques such as halogenation and nucleophilic substitutions .
Case Studies
4.1 Case Study: Anticancer Activity
A recent study investigated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, indicating potent anticancer activity .
4.2 Case Study: Agrochemical Efficacy
In a field trial assessing the efficacy of a new herbicide formulation containing this compound, researchers observed a 50% reduction in weed biomass compared to untreated controls, showcasing its potential as an effective herbicide .
Data Tables
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-6-fluoronicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, potentially leading to more effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 5-difluoromethoxy-6-fluoronicotinic acid with two analogous nicotinic acid derivatives:
*Inferred based on structural analysis.
Key Comparisons
- Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound enhances electronegativity and metabolic stability compared to the methoxy (-OCH₃) group in . In contrast, the phenyl-substituted derivative introduces steric bulk and a hydroxyl group, which may alter solubility and receptor-binding profiles. Its extended aromatic system could favor interactions with hydrophobic enzyme pockets.
- Physicochemical Properties: The target compound’s calculated molecular weight (~195.1 g/mol) is higher than (173.12 g/mol) due to the additional fluorine atoms. The hydroxyl group in (279.22 g/mol) introduces hydrogen-bonding capacity, which may improve solubility but limit blood-brain barrier penetration.
Synthetic Complexity :
- Introducing a difluoromethoxy group requires specialized fluorination reagents (e.g., DAST or XtalFluor), making the target compound more synthetically challenging than , which uses standard methoxylation protocols .
- The phenyl-substituted involves cross-coupling reactions (e.g., Suzuki-Miyaura), adding steps and cost compared to simpler pyridine derivatives.
Biological Activity
5-Difluoromethoxy-6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated compounds known for their enhanced pharmacological properties, including increased metabolic stability and altered receptor affinity. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacodynamics, and therapeutic implications.
Chemical Structure and Properties
This compound features two fluorine atoms and a methoxy group attached to a pyridine ring. The presence of these functional groups significantly influences its physicochemical properties, enhancing lipophilicity and bioavailability compared to non-fluorinated analogs.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors, particularly the NMDA receptor. The NMDA receptor plays a crucial role in synaptic plasticity and memory function, making it a target for neuropharmacological interventions.
NMDA Receptor Modulation
Research indicates that this compound acts as an antagonist at the NMDA receptor, particularly affecting the NR2B subunit. This modulation can lead to neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Biological Activity Data
A summary of key biological activities associated with this compound is presented in Table 1.
| Activity | Value | Reference |
|---|---|---|
| NMDA Receptor IC50 | ~0.5 µM | |
| Inhibition of Glutamate Release | 100% at 1 µM | |
| Antimicrobial Activity | Moderate |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of this compound resulted in significant improvement in cognitive function compared to controls. The mechanism was attributed to reduced excitotoxicity via NMDA receptor inhibition .
- Antimicrobial Activity : A study evaluating the antimicrobial properties found that this compound exhibited moderate activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Analgesic Properties : In pain models, the compound demonstrated analgesic effects, likely through its action on glutamate signaling pathways, indicating potential use in pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-difluoromethoxy-6-fluoronicotinic acid, and how can purity be validated?
- Methodology : Employ multi-step fluorination protocols, such as nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor). Monitor reaction progress via TLC or HPLC. Validate purity using:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies under varying:
- pH (acidic/neutral/alkaline buffers).
- Temperature (4°C, 25°C, 40°C).
- Light exposure (UV vs. dark storage).
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodology :
- Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Validate via linearity (R² > 0.99), LOD/LOQ, and recovery studies.
- LC-MS/MS for high sensitivity in biological samples (e.g., plasma or tissue homogenates). Use isotopic labeling (e.g., ¹³C or deuterated analogs) as internal standards .
Advanced Research Questions
Q. How can reaction mechanisms for fluorination steps be elucidated to improve yield?
- Methodology :
- Kinetic isotope effects (KIE) : Compare rates using ¹⁸O-labeled reagents to identify rate-determining steps.
- Computational studies : Density Functional Theory (DFT) to model transition states and identify electronic effects of fluorine substituents .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Systematic meta-analysis : Aggregate data from peer-reviewed studies, assessing variables like assay type (e.g., enzyme inhibition vs. cell-based), concentration ranges, and solvent effects.
- Dose-response reevaluation : Reproduce experiments under standardized conditions (e.g., ISO guidelines) to isolate confounding factors .
Q. How can the compound’s structure-activity relationship (SAR) be explored for medicinal chemistry applications?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace difluoromethoxy with trifluoromethoxy) and test bioactivity.
- Molecular docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with SPR or ITC binding assays .
Q. What experimental designs are optimal for scaling up synthesis while minimizing impurities?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
